molecular formula C8H16N2 B7987464 Cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine

Cyclopropyl-methyl-(R)-pyrrolidin-3-yl-amine

Cat. No.: B7987464
M. Wt: 140.23 g/mol
InChI Key: WAAHWPNLOCBILB-MRVPVSSYSA-N
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Description

Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The compound consists of a cyclopropyl group, a methyl group, and a pyrrolidin-3-yl-amine moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . This reaction yields cyclopropyl derivatives, which can then be further functionalized to introduce the pyrrolidin-3-yl-amine group.

Industrial Production Methods

Industrial production of Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential to understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-methyl-amine: Lacks the pyrrolidin-3-yl group, resulting in different reactivity and applications.

    Cyclopropyl-pyrrolidin-3-yl-amine: Similar structure but without the methyl group, affecting its chemical properties.

Uniqueness

Cyclopropyl-methyl-®-pyrrolidin-3-yl-amine is unique due to the combination of the cyclopropyl, methyl, and pyrrolidin-3-yl-amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R)-N-cyclopropyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHWPNLOCBILB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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